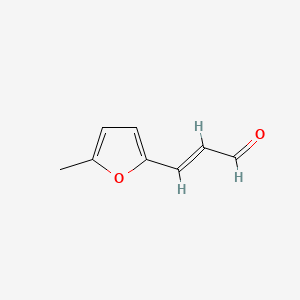

3-(5-Methyl-2-furyl)prop-2-enal

説明

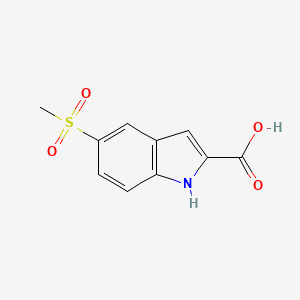

The compound of interest, 3-(5-Methyl-2-furyl)prop-2-enal, is a furan derivative, which is a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are significant in chemical synthesis and are found in natural products, pharmaceutical agents, and materials .

Synthesis Analysis

The synthesis of furan compounds, including those similar to 3-(5-Methyl-2-furyl)prop-2-enal, can be achieved through various methods. One approach involves the addition of organometallic reagents to 3-furfural to yield 3-furyl alcohols, which upon oxidative rearrangement, can produce 2-substituted 3-furfurals . Another method includes the reaction of 2-methylfuran with methyl acrylate in the presence of Pd(OAc)2, leading to the formation of compounds such as 1,1′-bis(5-methyl-2-furyl)ethane . Additionally, the synthesis of 3-(5-Alkyl-4-acetyl(ethoxycarbonyl))-2-propenoates from derivatives of 3-Phenoxy-2-furylmethylene has been reported, which may be relevant to the synthesis of 3-(5-Methyl-2-furyl)prop-2-enal .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can be substituted at various positions to yield a wide range of compounds. For instance, studies have been conducted on the synthesis and steric configurations of various furan compounds, including those with nitro and bromo substituents . The molecular structure of these compounds is often confirmed using spectral methods such as IR, UV, NMR, and mass spectrometry .

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. For example, 3-furyl alcohols can undergo oxidative rearrangement to form substituted furans and pyrroles . The reaction of 2-methylfuran with methyl acrylate has been shown to yield unusual products, demonstrating the reactivity of furan compounds with olefins . Furthermore, the synthesis of novel 2-(2-furyl)-cis-3-hydroxychromanones from 3-(2-furyl)-1-(2-hydroxyaryl)prop-2-enones via hypervalent iodine oxidation has been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of substituents on the furan ring can affect properties such as boiling point, melting point, solubility, and reactivity. For example, the introduction of a methyl group at the 5-position of the furan ring, as in 3-(5-Methyl-2-furyl)prop-2-enal, can influence the compound's steric and electronic properties, potentially affecting its reactivity and physical characteristics10. The synthesis and characterization of complexes with furan oximes, including those with a 5-methyl substituent, provide insights into the coordination chemistry and potential applications of these compounds10.

科学的研究の応用

Structural and Spectral Studies

- Thiosemicarbazone Derivatives: Structural and spectral studies of thiosemicarbazones derived from 3-furaldehyde and 3-(2-furyl)prop-2-enal revealed significant differences in the angles between the furanic ring and thiosemicarbazone moiety. These compounds exhibit intramolecular and intermolecular hydrogen bonding, which is critical in their potential applications (Jouad et al., 2002).

Photochemical Properties

- Photochemical Reactivity: Research on the influence of pressure on molecular packing in chalcone analogs, including 3-(2-furyl)prop-2-en-1-one, shows its potential in photodimerization reactions, which are important in chemical synthesis (Bąkowicz et al., 2015).

Natural Occurrence and Synthesis

- Natural Occurrence: A new furan identified in various extracts, including lavender and green tea, is structurally related to 3-(5-methyl-2-furyl)prop-2-enal. Its formation involves aldol condensation, indicating the compound's relevance in natural product chemistry (Naef et al., 1997).

Complex Formation and Catalysis

- Complex Formation: Complexes formed with 3-(2-furyl) 2-propene aldoxime and 3-(5-methyl 2-furyl) 2-propene aldoxime, related to 3-(5-methyl-2-furyl)prop-2-enal, show bidentate and monodentate coordination in metal complexes, important in inorganic and coordination chemistry (Bouet & Dugué, 1989).

- Catalytic Alkylation: The compound is used in catalytic alkylation reactions with acid zeolites, demonstrating its utility in organic synthesis and catalysis (Algarra et al., 1995).

Mass-Spectral Analysis

- Mass-Spectral Fragmentation: Studies on mass-spectral fragmentation of derivatives of 3-(5-nitro-2-furyl)-1,2,4-triazoles, structurally related to 3-(5-methyl-2-furyl)prop-2-enal, provide insights into their molecular behavior, crucial in analytical chemistry and material science (Kato & Hirao, 1972).

特性

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7-4-5-8(10-7)3-2-6-9/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYLGSWUPMPWLD-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015370 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet spicy aroma | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.998-1.004 | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1490/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

3-(5-Methyl-2-furyl)prop-2-enal | |

CAS RN |

5555-90-8, 108576-22-3 | |

| Record name | 2-Propenal, 3-(5-methyl-2-furanyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108576223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHYL-2-FURYL)PROP-2-ENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080D6QWD5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(5-Methyl-2-furyl)prop-2-enal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3,5-dichloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B3022376.png)

![(R)-N-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3022377.png)

![3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3022384.png)